molecular formula C16H17F2N3O B7351069 N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide

Katalognummer B7351069
Molekulargewicht: 305.32 g/mol
InChI-Schlüssel: ZQKDPJUFKUNAEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is also known as PF-06282999 and is a selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the synthesis of triglycerides, which are important molecules for energy storage in the body.

Wirkmechanismus

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide selectively inhibits DGAT1 by binding to its active site. DGAT1 is responsible for the final step in the synthesis of triglycerides, which involves the conversion of diacylglycerol to triglycerides. Inhibition of this enzyme leads to a reduction in triglyceride synthesis and accumulation in tissues.
Biochemical and Physiological Effects:
This compound has been shown to reduce body weight, improve glucose tolerance, and reduce liver fat accumulation in animal models of obesity and type 2 diabetes. This compound has also been shown to reduce serum triglyceride levels in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide in lab experiments include its selectivity for DGAT1, its ability to reduce triglyceride synthesis, and its potential applications in the treatment of various diseases. The limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the research on N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide. These include:
1. Further research to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential of this compound in the treatment of other diseases such as cardiovascular disease and cancer.
3. Development of new derivatives of this compound with improved selectivity and efficacy.
4. Investigation of the potential of this compound in combination with other drugs for the treatment of various diseases.
5. Development of new delivery methods for this compound to improve its bioavailability and reduce potential toxicity.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its selective inhibition of DGAT1 and ability to reduce triglyceride synthesis make it an attractive target for further research. However, further studies are needed to determine its safety and efficacy in humans before it can be used as a therapeutic agent.

Synthesemethoden

The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide involves several steps. The first step involves the reaction of 2,4-difluorobenzaldehyde with cyclobutanone in the presence of a base to form 3-(2,4-difluorophenyl)cyclobutanone. The second step involves the reaction of 3-(2,4-difluorophenyl)cyclobutanone with ethyl-4-chloro-2-imidazolecarboxylate in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide has potential applications in the treatment of various diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The inhibition of DGAT1 by this compound leads to a reduction in triglyceride synthesis, which can help in the management of these diseases.

Eigenschaften

IUPAC Name

N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-2-14-15(20-8-19-14)16(22)21-11-5-9(6-11)12-4-3-10(17)7-13(12)18/h3-4,7-9,11H,2,5-6H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDPJUFKUNAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.